2-(3-Aminophenyl)acetonitrile hydrochloride
Description
2-(3-Aminophenyl)acetonitrile hydrochloride is a nitrile-substituted aromatic amine with the molecular formula C₈H₈ClN₂. It serves as a key intermediate in pharmaceutical and materials chemistry, particularly in synthesizing compounds with electron-donating groups (EDGs) at the meta-position of the phenyl ring. Its nitrile group enables versatile reactivity, such as hydrolysis to carboxylic acids or participation in cyclization reactions . The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for laboratory-scale syntheses.
Properties
CAS No. |
1129282-03-6 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(3-aminophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4,10H2;1H |
InChI Key |
ZLSZBBXIIWPIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Aminophenyl)acetonitrile hydrochloride can be synthesized through several methods. One common method involves the reduction of 3-nitrophenylacetonitrile using iron powder and ammonium chloride in ethanol and water at 85°C for 1 hour. The reaction mixture is then filtered, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Iron Powder and Ammonium Chloride: Used for the reduction of nitro groups to amino groups.
Hydrogen and Catalysts: Used in hydrogenation reactions to reduce nitro groups.
Major Products Formed
3-Aminophenylacetonitrile: Formed by the reduction of 3-nitrophenylacetonitrile.
Various Derivatives: Formed through substitution reactions involving the amino group.
Scientific Research Applications
2-(3-Aminophenyl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)acetonitrile hydrochloride involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Comparison of Substituent Effects
Key Findings :
- Electron-withdrawing groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) reduce electron density, enhancing stability under acidic conditions but limiting nucleophilic reactivity compared to the amino group.
- Electron-donating groups (EDGs) : Methoxy (OCH₃) groups increase electron density, improving interactions with biological targets (e.g., serotonin receptors) .
Functional Group Modifications
Table 2: Nitrile vs. Ester Derivatives
Key Findings :
Complex Heterocyclic Derivatives
Table 3: Bioactive Heterocycles Derived from 3-Aminophenyl Scaffolds
Key Findings :
- The meta-aminophenyl group enhances binding to enzymes and receptors due to its planar geometry and hydrogen-bonding capability .
- Quinazolinone derivatives (e.g., ) show higher metabolic stability than nitrile-based precursors.
Biological Activity
2-(3-Aminophenyl)acetonitrile hydrochloride, with the chemical formula CHClN and CAS number 1129282-03-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : Approximately 168.62 g/mol
- Solubility : The hydrochloride form enhances solubility in water, which is crucial for biological assays.
Antitumor Activity
Research indicates that derivatives of aminophenyl compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar compounds demonstrate efficacy against various cancer cell lines, suggesting a potential role in cancer therapy.
- Mechanism of Action :
- In Vivo Studies :
Other Biological Activities
Besides antitumor effects, this compound may also exhibit other biological activities:
- Antimicrobial Properties : Some studies suggest that aminophenyl derivatives can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .
- Inhibition of Enzymes : The compound has potential as an enzyme inhibitor, which could be useful in treating infections caused by resistant bacteria .
Case Study 1: Antitumor Efficacy
A study involving the administration of related aminophenyl compounds showed a significant reduction in tumor volume in murine models. The treatment led to a marked increase in apoptotic cells within the tumors, confirming the compound's role in inducing cell death .
Case Study 2: Antimicrobial Activity
In vitro tests indicated that this compound exhibited inhibitory effects on Acinetobacter species. The compound demonstrated a minimum inhibitory concentration (MIC) that was effective against resistant strains when used in combination with β-lactam antibiotics .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | CAS Number | Antitumor Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|---|
| 2-(4-Aminophenyl)acetonitrile | 3544-25-0 | Moderate | Low | Para-amino group |
| 3-Amino-2,5-dimethylbenzonitrile | 90557-28-1 | High | Moderate | Additional methyl groups |
| 2-(3-Aminophenyl)-2-methylpropanenitrile | 915394-29-5 | High | Moderate | Branched chain structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
